3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine
Description
Molecular Formula: C₂₁H₂₄N₆O Molecular Weight: 376.5 g/mol IUPAC Name: [4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone Key Structural Features:
- Pyridazine core substituted with a 3,5-dimethylpyrazole group at position 2.
- Piperazine ring at position 6 linked to a 2-methylbenzoyl moiety.
This compound’s design integrates heterocyclic rings (pyridazine, pyrazole) and a benzoyl-piperazine group, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXKDLMKKTHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate.
Pyridazine Ring Formation: The pyrazolyl intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Piperazinyl Substitution: The final step involves the substitution of the pyridazine ring with 4-(2-methylbenzoyl)piperazine under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can target the carbonyl group in the piperazinyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl and piperazinyl groups.
Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance biological activity against specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and modifications of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
2-Methylbenzoyl vs. Halogenated Benzoyl Groups
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
2-Methylbenzoyl vs. Methoxybenzoyl Groups
- 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Weight : 422.5 g/mol
- Key Difference : Methoxy groups at positions 3 and 5 on the benzoyl ring.
- Impact : Methoxy groups increase molecular weight and solubility but may reduce cell permeability due to higher polarity .
Variations in the Pyrazole Substituents
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine
- Key Difference : Additional methyl group at position 4 of the pyrazole.
- Impact : Enhanced steric bulk could improve metabolic stability but may reduce binding to compact active sites .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 1020502-73-1)
Piperazine-Linked Modifications
- 3-[4-(4-tert-Butylbenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Key Difference: Bulky tert-butyl group.
3-(4-(Butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Comparative Data Table
Key Findings and Implications
- Substituent Position : The position of methyl groups (e.g., 2- vs. 3-methylbenzoyl) significantly affects bioactivity and binding kinetics .
- Electron-Withdrawing Groups : Halogens (Cl, F) enhance enzyme inhibition but may increase molecular weight and synthetic challenges .
- Bulkier Groups : tert-Butyl and sulfonyl groups improve lipophilicity but require advanced synthetic strategies .
- Methoxy Substitution : While improving solubility, methoxy groups may reduce bioavailability due to polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
